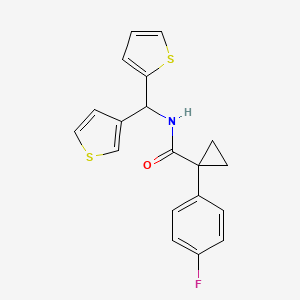

1-(4-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide

Description

Historical Development of Cyclopropane-Based Pharmacophores

Cyclopropane’s medicinal relevance began in 1929 with its use as an inhalational anesthetic, leveraging its rapid induction and non-irritating properties. However, its flammability and cardiovascular risks led to discontinuation by the 1980s. The shift toward cyclopropane derivatives emerged from recognition of their stereoelectronic advantages. For example, the coplanarity of cyclopropane carbons enables π-orbital alignment with aromatic systems in target proteins, enhancing binding entropy. Modern applications exploit these traits: over 30 FDA-approved drugs incorporate cyclopropane motifs, including antiviral agents (e.g., sofosbuvir) and antidepressants (e.g., tranylcypromine).

Table 1: Milestones in Cyclopropane Medicinal Chemistry

Significance of Fluorinated Aromatic Systems in Medicinal Chemistry

The 4-fluorophenyl group in this compound exemplifies fluorine’s role in drug optimization. Fluorine’s high electronegativity (3.98 Pauling scale) induces dipole moments that strengthen hydrophobic and electrostatic interactions with targets. Additionally, C-F bonds resist oxidative metabolism, prolonging half-lives. In kinase inhibitors like erlotinib, fluorine substitution improves potency by 10- to 100-fold compared to non-fluorinated analogs. The meta-analysis of 1,450 FDA-approved drugs reveals that 30% contain fluorine, underscoring its ubiquity in modern therapeutics.

Thiophene Moieties in Bioactive Compounds

Thiophenes, sulfur-containing heterocycles, contribute to bioactive molecules through multiple mechanisms:

- Aromatic π-Stacking : The electron-rich thiophene ring engages in charge-transfer interactions with aromatic residues in binding pockets.

- Metabolic Resistance : Thiophene’s sulfur atom can divert cytochrome P450 metabolism away from critical regions of the molecule.

- Solubility Modulation : Polarizable sulfur enhances aqueous solubility without compromising membrane permeability.

Notable thiophene-containing drugs include duloxetine (SNRI) and ticagrelor (antiplatelet agent). In the target compound, the bis-thiophene substitution (2-yl and 3-yl positions) may enable bidentate interactions with enzymes or receptors, a strategy validated in protease inhibitors.

Table 2: Thiophene-Containing Drugs and Their Targets

| Drug | Therapeutic Class | Thiophene Role |

|---|---|---|

| Duloxetine | SNRI | Enhances serotonin reuptake inhibition |

| Ticagrelor | Antiplatelet | Stabilizes P2Y12 receptor binding |

| Rilpivirine | Antiretroviral | Promotes NNRTI potency |

Rationale for Bis-Thiophene Substituted Cyclopropanecarboxamide Research

The integration of cyclopropanecarboxamide with fluorophenyl and bis-thiophene groups creates a multifunctional scaffold with synergistic advantages:

- Conformational Restriction : The cyclopropane ring locks the carboxamide in a planar orientation, preorganizing it for target binding.

- Electronic Tuning : The 4-fluorophenyl group withdraws electron density, polarizing the carboxamide’s NH for stronger hydrogen bonds.

- Dual Thiophene Engagement : The thiophen-2-yl and thiophen-3-yl groups provide orthogonal vectors for interacting with hydrophobic pockets or catalytic residues, as seen in mycobacterial cyclopropane synthase inhibitors.

Recent advances in cyclopropanation, such as the radical-based method developed by Giri et al. (2023), enable efficient synthesis of such complex architectures. This technique uses stable diazo compounds instead of explosive carbene precursors, broadening access to structurally diverse cyclopropanes.

Table 3: Design Principles in 1-(4-Fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNOS2/c20-15-5-3-14(4-6-15)19(8-9-19)18(22)21-17(13-7-11-23-12-13)16-2-1-10-24-16/h1-7,10-12,17H,8-9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSSEXJVTCYBPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NC(C3=CSC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopropane ring and the introduction of the fluorophenyl and thiophene groups. Common synthetic routes include:

Cyclopropanation: The formation of the cyclopropane ring can be achieved through reactions such as the Simmons-Smith reaction or the use of diazo compounds.

Substitution Reactions:

Coupling Reactions: The thiophene moieties can be introduced using coupling reactions such as the Suzuki-Miyaura coupling or the Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene moieties can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the cyclopropane ring or the thiophene groups.

Substitution: The fluorophenyl group can participate in further substitution reactions to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halides, organometallic compounds, and bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moieties can yield sulfoxides or sulfones, while reduction of the cyclopropane ring can lead to ring-opened products.

Scientific Research Applications

1-(4-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a probe or ligand in biological studies.

Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are likely mediated through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Core Structure Variations

- Cyclopropane-carboxamide backbone : The target compound shares this core with N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide (), but the latter lacks the 4-fluorophenyl and additional thiophen-3-yl group, resulting in reduced steric bulk and altered electronic properties .

- Aryl substituents: Compared to N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (), which has a methoxyphenoxy group, the 4-fluorophenyl group in the target compound may improve metabolic resistance due to fluorine’s electronegativity and lower susceptibility to oxidative degradation .

Thiophene Modifications

- The bis-thiophene (thiophen-2-yl and thiophen-3-yl) substitution in the target compound contrasts with mono-thiophene analogs like 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehydes (). The dual thiophene arrangement could enhance binding affinity in hydrophobic pockets of target proteins .

Physicochemical Properties

Biological Activity

1-(4-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide is a complex organic compound notable for its unique structural features, including a cyclopropane ring and a fluorophenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

- IUPAC Name : this compound

- Molecular Formula : C17H14FNOS2

- Molecular Weight : 331.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the fluorophenyl and thiophene moieties enhances its binding affinity and specificity towards these targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.

- Receptor Modulation : Interaction with specific receptors can lead to altered signaling cascades, influencing cellular responses.

Biological Activity Data

Recent studies have highlighted the following biological activities associated with this compound:

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of the compound on human breast cancer cells, revealing an IC50 value indicating significant potency in inhibiting cell growth.

- Fatty Acid Synthase Inhibition : Research demonstrated that the compound effectively reduced FASN activity, leading to decreased lipid synthesis in cancer cells, which is crucial for their growth and survival.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Cyclopropane Ring : Achieved through cyclopropanation reactions.

- Fluorination : Introduction of the fluorophenyl group using selective fluorinating agents.

- Thiophene Coupling : Utilization of palladium-catalyzed cross-coupling reactions to attach thiophene moieties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.